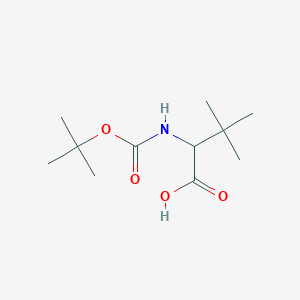

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

Vue d'ensemble

Description

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid is an organic compound commonly used in synthetic organic chemistry. It is a derivative of amino acids and features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amine functionalities during chemical reactions. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid typically involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by controlling reaction conditions precisely and minimizing side reactions .

Analyse Des Réactions Chimiques

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc group removal.

Substitution: Reagents like acyl chlorides or anhydrides can be used to modify the amino group under basic conditions.

Major Products

The major products formed from these reactions include the free amino acid after deprotection and various substituted derivatives depending on the reagents used in substitution reactions .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 231.29 g/mol

- CAS Number : 169870-82-0

- Synonyms : N-Boc-D-tert-leucine, Boc-DL-Tle-OH

The compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in peptide synthesis by protecting the amino group during reactions.

Synthesis of Peptides

One of the primary applications of 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid is in peptide synthesis. The Boc group allows for selective protection of amino acids, facilitating the formation of peptide bonds without interference from other functional groups. This is particularly useful in solid-phase peptide synthesis (SPPS), where multiple amino acids are sequentially added to create complex peptides.

Case Study: Peptide Synthesis

In a study published in the Journal of Peptide Science, researchers utilized N-Boc-D-tert-leucine to synthesize a series of biologically active peptides. The Boc group was removed selectively under mild acidic conditions, allowing for the efficient release of the free amino acid for further coupling reactions. This method demonstrated high yields and purity of the final peptide products, showcasing the utility of N-Boc-D-tert-leucine in peptide chemistry .

Drug Development

N-Boc-D-tert-leucine is also significant in drug development, particularly in designing prodrugs that require enzymatic conversion to release active pharmaceutical ingredients. The stability provided by the Boc group enhances the bioavailability of certain compounds.

Application Example: Prodrug Formulation

A notable application involves using N-Boc-D-tert-leucine as part of a prodrug strategy for delivering anti-cancer agents. By conjugating N-Boc-D-tert-leucine with a cytotoxic drug, researchers were able to improve solubility and stability in physiological conditions while ensuring targeted release at tumor sites through enzymatic cleavage .

Bioconjugation Techniques

The compound is employed in bioconjugation techniques where it serves as a linker or spacer between biomolecules. This application is particularly relevant in developing antibody-drug conjugates (ADCs) and other biotherapeutics.

Research Insight: ADC Development

In recent research published in Bioconjugate Chemistry, scientists reported on using N-Boc-D-tert-leucine to link cytotoxic agents to monoclonal antibodies. The Boc group provided a reversible protection mechanism that allowed for precise control over drug loading and release profiles, enhancing therapeutic efficacy while minimizing off-target effects .

Material Science

Beyond biological applications, this compound has been explored in material science for developing polymers and hydrogels that incorporate amino acids into their structure.

Material Application Example

In a study focused on synthesizing biodegradable polymers, researchers incorporated N-Boc-D-tert-leucine into poly(lactic-co-glycolic acid) (PLGA) matrices. The resulting materials exhibited improved mechanical properties and degradation rates suitable for biomedical applications such as drug delivery systems .

Mécanisme D'action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in further chemical transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used similarly in peptide synthesis.

Fmoc-protected amino acids: Another class of protected amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid is unique due to its specific structure, which provides steric hindrance and stability during chemical reactions. This makes it particularly useful in complex synthetic pathways where selective protection is crucial .

Activité Biologique

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, commonly referred to as Boc-D-Tle-OH or N-Boc-D-tert-leucine, is a protected amino acid derivative with significant implications in medicinal chemistry and biochemistry. This compound is characterized by its structural features, including a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and bioavailability.

- Molecular Formula : C₁₁H₂₁NO₄

- Molecular Weight : 231.29 g/mol

- CAS Number : 124655-17-0

- Melting Point : Approximately 120 °C

1. Antiviral Properties

Research has indicated that compounds similar to Boc-D-Tle-OH exhibit antiviral activities. For instance, studies have shown that various derivatives can inhibit the replication of viruses such as Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). The mechanism often involves the inhibition of specific viral enzymes crucial for replication.

| Compound | Virus Targeted | Inhibition Mechanism |

|---|---|---|

| Boc-D-Tle-OH | HBV | Inhibition of polymerase activity |

| Boc-D-Tle-OH | HCV | Inhibition of NS3/4A protease |

2. Potential in Cancer Therapy

The biological activity of Boc-D-Tle-OH extends into cancer research, particularly regarding its role as a building block in peptide synthesis for targeted therapies. The incorporation of this amino acid into peptide sequences can enhance the stability and efficacy of anticancer agents.

3. Neuroprotective Effects

Preliminary studies suggest that derivatives of Boc-D-Tle-OH may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Study 1: Antiviral Activity

A study published in Molecular Pharmacology evaluated the antiviral efficacy of several amino acid derivatives, including Boc-D-Tle-OH. Results indicated a significant reduction in viral load in treated cell lines infected with HBV, demonstrating the compound's potential as an antiviral agent.

Case Study 2: Cancer Cell Line Studies

In another investigation, Boc-D-Tle-OH was integrated into peptide constructs aimed at targeting cancer cell receptors. The modified peptides showed enhanced binding affinity and cytotoxicity against various cancer cell lines, suggesting a promising application in targeted cancer therapies.

Research Findings

- Synthesis and Optimization : The synthesis of Boc-D-Tle-OH has been optimized to improve yield and purity, which is critical for its application in biological studies.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the Boc group can significantly affect the biological activity of the compound, indicating the importance of structural integrity in drug design.

- Cellular Uptake Studies : Recent studies have focused on the cellular uptake mechanisms of Boc-D-Tle-OH and its derivatives, highlighting their potential for use in drug delivery systems.

Propriétés

IUPAC Name |

3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFZIPCTFBPFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937706 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169870-82-0 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.